Cas no 2137803-55-3 (4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol)

4-(4-Methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a specialized organic compound featuring a pyrazole core functionalized with a methanesulfonyl group and a tertiary alcohol side chain. This structure imparts unique reactivity and solubility properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The methanesulfonyl group enhances electrophilic character, facilitating further derivatization, while the hydroxyl group offers a handle for additional functionalization. Its balanced lipophilicity and steric profile contribute to improved bioavailability in drug development applications. The compound's stability under a range of conditions allows for versatile use in multi-step synthetic routes. Careful handling is recommended due to potential reactivity of the sulfonyl and hydroxyl moieties.
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol structure
2137803-55-3 structure
商品名:4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
CAS番号:2137803-55-3
MF:C9H16N2O3S
メガワット:232.299941062927
CID:6165433
PubChem ID:165472459

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol 化学的及び物理的性質

名前と識別子

    • 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
    • EN300-1115122
    • 2137803-55-3
    • インチ: 1S/C9H16N2O3S/c1-9(2,12)4-5-11-7-8(6-10-11)15(3,13)14/h6-7,12H,4-5H2,1-3H3
    • InChIKey: RIYMZFTZVACKEK-UHFFFAOYSA-N
    • ほほえんだ: S(C)(C1C=NN(C=1)CCC(C)(C)O)(=O)=O

計算された属性

  • せいみつぶんしりょう: 232.08816355g/mol
  • どういたいしつりょう: 232.08816355g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 308
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.3
  • トポロジー分子極性表面積: 80.6Ų

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1115122-0.1g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3 95%
0.1g
$867.0 2023-10-27
Enamine
EN300-1115122-2.5g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3 95%
2.5g
$1931.0 2023-10-27
Enamine
EN300-1115122-5.0g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3
5g
$2732.0 2023-06-09
Enamine
EN300-1115122-1g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3 95%
1g
$986.0 2023-10-27
Enamine
EN300-1115122-0.25g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3 95%
0.25g
$906.0 2023-10-27
Enamine
EN300-1115122-5g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3 95%
5g
$2858.0 2023-10-27
Enamine
EN300-1115122-10.0g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3
10g
$4052.0 2023-06-09
Enamine
EN300-1115122-0.05g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3 95%
0.05g
$827.0 2023-10-27
Enamine
EN300-1115122-0.5g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3 95%
0.5g
$946.0 2023-10-27
Enamine
EN300-1115122-1.0g
4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol
2137803-55-3
1g
$943.0 2023-06-09

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol 関連文献

4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-olに関する追加情報

Recent Advances in the Study of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol (CAS: 2137803-55-3)

The compound 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol (CAS: 2137803-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This research brief aims to summarize the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential clinical implications.

Recent studies have highlighted the role of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol as a key intermediate in the synthesis of novel anti-inflammatory and analgesic agents. Its unique chemical structure, featuring a pyrazole ring and a methanesulfonyl group, contributes to its ability to modulate specific biological pathways, particularly those involving cyclooxygenase (COX) enzymes. Researchers have demonstrated its efficacy in preclinical models of inflammation, suggesting its potential as a lead compound for further drug development.

In addition to its anti-inflammatory properties, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol has shown promise in the treatment of neurodegenerative diseases. A 2023 study published in the Journal of Medicinal Chemistry revealed that this compound exhibits neuroprotective effects by inhibiting oxidative stress and reducing neuronal apoptosis. These findings open new avenues for its application in conditions such as Alzheimer's and Parkinson's diseases.

The pharmacokinetic profile of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol has also been a subject of recent investigation. Studies indicate that the compound demonstrates favorable bioavailability and metabolic stability, making it a viable candidate for oral administration. However, further optimization may be required to enhance its blood-brain barrier penetration for CNS-targeted therapies.

Ongoing research is exploring the potential of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol in combination therapies. Preliminary data suggest synergistic effects when used alongside existing anti-inflammatory drugs, potentially reducing the required dosages and minimizing side effects. Clinical trials are anticipated to begin within the next two years to evaluate its safety and efficacy in human subjects.

In conclusion, 4-(4-methanesulfonyl-1H-pyrazol-1-yl)-2-methylbutan-2-ol (CAS: 2137803-55-3) represents a promising compound with diverse therapeutic potential. Its unique chemical properties and demonstrated biological activities make it a valuable subject for continued research in the fields of inflammation, neurodegeneration, and pain management. Future studies should focus on optimizing its pharmacological profile and advancing it through clinical development stages.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.